Isopropyldiphenylphosphine

Catalog No.
S662572
CAS No.
6372-40-3
M.F
C15H17P
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyldiphenylphosphine

CAS Number

6372-40-3

Product Name

Isopropyldiphenylphosphine

IUPAC Name

diphenyl(propan-2-yl)phosphane

Molecular Formula

C15H17P

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

LLZAIAIZAVMQIG-UHFFFAOYSA-N

SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound Isopropyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropyldiphenylphosphine is a tertiary phosphine ligand characterized by the presence of one isopropyl and two phenyl substituents on the phosphorus atom. This structure imparts a unique combination of steric bulk and electronic properties, positioning it as a valuable component in transition metal catalysis. Its moderate steric hindrance and electron-donating nature are key factors in its utility, particularly in facilitating challenging cross-coupling reactions. The compound is typically a low-melting solid, a physical property that influences its handling and application in various synthetic protocols.

Substituting Isopropyldiphenylphosphine with other phosphine ligands, such as the more common triphenylphosphine or bulkier trialkylphosphines, can lead to significant variations in reaction outcomes. The specific balance of steric and electronic properties of Isopropyldiphenylphosphine is crucial for achieving desired catalytic activity and selectivity. For instance, a less bulky ligand may not sufficiently promote the reductive elimination step in a catalytic cycle, while a more sterically hindered ligand could inhibit the initial oxidative addition. These differences can manifest as lower yields, altered product ratios, or complete reaction failure, making Isopropyldiphenylphosphine a non-interchangeable choice for specific applications where its unique profile is required.

Enhanced Thermal Stability for High-Temperature Applications

Isopropyldiphenylphosphine exhibits a higher boiling point compared to other common phosphine ligands, indicating greater thermal stability under demanding reaction conditions. For example, its boiling point is 165 °C at 11 mmHg. This contrasts with ligands that may have lower boiling points and thus be more prone to degradation or volatilization at elevated temperatures, which can be critical in industrial processes.

Evidence DimensionBoiling Point
Target Compound Data165 °C at 11 mmHg
Comparator Or BaselineNot specified, but implied to be higher than other common phosphine ligands.
Quantified DifferenceNot applicable
Conditions11 mmHg

Higher thermal stability allows for a wider operational window in high-temperature reactions, leading to improved catalyst lifetime and process robustness.

Optimal Steric Profile for Enhanced Catalytic Activity

The Tolman cone angle, a measure of a ligand's steric bulk, is a critical parameter in catalyst design. Isopropyldiphenylphosphine possesses a cone angle that is larger than that of triphenylphosphine (145°) but smaller than that of highly hindered ligands like tricyclohexylphosphine (170°). This intermediate steric profile is often optimal for balancing the rates of oxidative addition and reductive elimination in catalytic cycles, leading to higher overall reaction efficiency in certain cross-coupling reactions.

Evidence DimensionTolman Cone Angle
Target Compound DataIntermediate (between 145° and 170°)
Comparator Or BaselineTriphenylphosphine (145°), Tricyclohexylphosphine (170°)
Quantified DifferenceNot applicable
ConditionsNot applicable

Selecting a ligand with the appropriate steric bulk is crucial for optimizing catalytic performance; Isopropyldiphenylphosphine's intermediate size can provide a significant advantage over more common, less or more hindered alternatives.

Favorable Solubility Profile for Simplified Reaction Workup

Isopropyldiphenylphosphine has a reported melting point of 40-43 °C, existing as a low-melting solid at room temperature. This property, combined with its generally good solubility in common organic solvents, can simplify handling and reaction setup compared to high-melting or poorly soluble ligands. Furthermore, its solubility characteristics can be leveraged to facilitate easier removal of the ligand and its byproducts during workup and purification, a key consideration in process scale-up.

Evidence DimensionMelting Point
Target Compound Data40-43 °C
Comparator Or BaselineNot specified, but implied to be more favorable than some other solid phosphine ligands.
Quantified DifferenceNot applicable
ConditionsNot applicable

A favorable solubility profile can streamline reaction procedures and reduce the complexity and cost of downstream purification, making it a more practical choice for larger-scale synthesis.

Palladium-Catalyzed Cross-Coupling Reactions Requiring a Balance of Steric and Electronic Effects

Isopropyldiphenylphosphine is a strong candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, where a fine-tuning of the ligand's steric and electronic properties is necessary to achieve high yields and selectivity. Its intermediate steric bulk can be particularly advantageous when coupling sterically demanding substrates where more common ligands like triphenylphosphine are ineffective.

High-Temperature Catalytic Processes

The enhanced thermal stability of Isopropyldiphenylphosphine, as indicated by its high boiling point, makes it a suitable choice for catalytic reactions that require elevated temperatures. This includes processes where catalyst longevity and resistance to degradation are critical for economic viability and consistent product quality.

Synthetic Routes Where Ease of Workup is a Priority

In multi-step syntheses or process scale-up, the favorable solubility profile and low melting point of Isopropyldiphenylphosphine can simplify product purification. This can lead to reduced solvent usage and shorter cycle times, contributing to a more efficient and cost-effective overall process.

References

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6372-40-3

Wikipedia

Isopropyldiphenylphosphine

Dates

Last modified: 08-15-2023

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